molecular formula C10H7NNa2O6S2 B7824091 6-Amino-1,3-naphthalenedisulfonic acid disodium salt CAS No. 83732-83-6

6-Amino-1,3-naphthalenedisulfonic acid disodium salt

Cat. No.: B7824091
CAS No.: 83732-83-6
M. Wt: 347.3 g/mol
InChI Key: YKOUFOHKVHDKRS-UHFFFAOYSA-L
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Description

6-Amino-1,3-naphthalenedisulfonic acid disodium salt (C₁₀H₇NNa₂O₆S₂) is a sulfonated aromatic compound widely utilized as a dyestuff intermediate and analytical reagent. Its structure features an amino group at the 6-position and sulfonic acid groups at the 1- and 3-positions of the naphthalene ring, forming a disodium salt to enhance solubility and stability . Key applications include:

  • Fluorescence quenching: Reacts with nitrite in acidic media to form non-fluorescent products, enabling sensitive nitrite detection .
  • Dyestuff synthesis: Serves as a precursor for azo dyes and other colorants due to its reactive amino and sulfonic acid groups .

Properties

IUPAC Name

disodium;6-aminonaphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2.2Na/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOUFOHKVHDKRS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NNa2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068601
Record name Sodium 6-aminonaphthalene-1,3-disulphonate
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Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50976-35-7, 83732-83-6
Record name Disodium 6-amino-1,3-naphthalenedisulfonate
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Record name 6-Aminonaphthalene-1,3-disulphonic acid, sodium salt
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Record name 1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2)
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Record name Sodium 6-aminonaphthalene-1,3-disulphonate
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Record name 6-aminonaphthalene-1,3-disulphonic acid, sodium salt
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Record name Sodium 6-aminonaphthalene-1,3-disulphonate
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Record name DISODIUM 6-AMINO-1,3-NAPHTHALENEDISULFONATE
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Preparation Methods

Sulfonation and Nitration: Foundation of the Synthetic Pathway

The synthesis begins with the sulfonation of naphthalene to introduce sulfonic acid groups. Trisulfonation is typically achieved using fuming sulfuric acid (oleum) at 80–120°C, yielding 1,3,6-naphthalenetrisulfonic acid . Excess sulfonating agent ensures complete substitution, though over-sulfonation risks byproducts. Nitration follows, employing concentrated nitric acid at 40–60°C to introduce a nitro group at the 1-position, forming 1-nitronaphthalene-3,6,8-trisulfonic acid .

Key Reaction Parameters for Sulfonation and Nitration

ParameterOptimal RangeImpact on Yield
Sulfonation Temperature80–120°CLower temps favor mono-/disulfonation; higher temps drive trisulfonation
Nitration Time4–6 hoursProlonged reaction increases nitro-byproducts
Acid Concentration20–30% oleumHigher concentrations accelerate sulfonation but may degrade naphthalene

Reduction and Alkali Fusion: Converting Nitro to Amino Groups

The nitro intermediate undergoes catalytic hydrogenation to form 1-naphthylamine-3,6,8-trisulfonic acid (Koch acid). Palladium on carbon (Pd/C) or Raney nickel catalysts are employed under 3–5 bar H₂ pressure at 50–80°C . Subsequent alkali fusion with sodium hydroxide (30–50% w/w) at 180–220°C hydrolyzes sulfonic acid groups, yielding 8-amino-1-naphthol-3,6-disulfonic acid (H acid) .

Critical Considerations in Reduction and Fusion

  • Catalyst Loading : 2–5% Pd/C maximizes nitro-group reduction while minimizing desulfurization .

  • Alkali Fusion Time : 2–4 hours ensures complete hydrolysis; exceeding 4 hours degrades the amino group .

Acidification and Precipitation: Isolation of the Disodium Salt

The fusion mass is acidified to pH ≤2.0 using hydrochloric or sulfuric acid, precipitating the disodium salt. Patent US4111979A highlights a novel approach: mixing the fusion mass with the nitration reaction mixture, circumventing external acid addition . This closed-loop system enhances yield (85–90%) and reduces waste .

Precipitation Conditions

FactorOptimal ValueRationale
pH1.5–2.0Ensures complete protonation of sulfonate groups
Temperature30–60°CHigher temps improve solubility control
Stirring Rate200–300 rpmPrevents agglomeration

Purification Techniques: Ensuring Pharmaceutical-Grade Purity

Crude product is purified via:

  • Hot Filtration : Removal of insoluble impurities at 60–80°C .

  • Recrystallization : Dissolution in hot water (90°C) followed by slow cooling to 25°C, achieving 98–99% purity .

  • Ion Exchange Chromatography : Optional for removing residual metal catalysts .

Industrial-Scale Production: Process Intensification

Modern facilities employ continuous reactors for sulfonation and nitration, reducing batch time by 40% . Filtrate recycling, as described in US4111979A, cuts raw material costs by 25% . Salting-out with sodium chloride (20–30% w/v) further enhances recovery rates .

Comparative Analysis of Industrial Methods

MethodYieldPurityCost Efficiency
Batch Sulfonation75%95%Moderate
Continuous Nitration88%98%High
Closed-Loop Acidification92%99%Very High

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-naphthalenedisulfonic acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dye Synthesis

One of the primary applications of 6-amino-1,3-naphthalenedisulfonic acid disodium salt is in the synthesis of cyanine dyes. These dyes are widely used in analytical chemistry and molecular biology for their fluorescent properties.

Dye Type Application Properties
Cyanine DyesFluorescent probes for imagingHigh sensitivity and specificity
Conjugated DyesProtein and nucleic acid taggingEnhanced visualization

Cyanine dyes derived from this compound are employed in non-invasive imaging techniques, allowing researchers to visualize biological processes without invasive procedures .

Biological Imaging

The compound plays a critical role as a fluorescent probe in biological imaging. Its ability to conjugate with proteins and nucleic acids enhances the capability to track cellular processes in real-time.

  • Case Study: A study demonstrated the use of cyanine dyes for imaging cellular dynamics in live cells, highlighting their utility in monitoring gene expression and protein interactions.

Medical Diagnostics

In medical diagnostics, derivatives of this compound are explored for their potential in drug delivery systems and diagnostic imaging. The ability to conjugate with various biomolecules makes it an attractive candidate for developing targeted therapies.

  • Application Example: Research has indicated that cyanine dyes can be used to visualize tumors in vivo, providing a non-invasive method for cancer detection .

6-Amino-1,3-naphthalenedisulfonic acid disodium salt exhibits significant biological activity, influencing various biochemical pathways:

  • Cellular Effects: It modulates cell signaling pathways, affecting gene expression and cellular metabolism.
  • Molecular Mechanism: The compound interacts with enzymes and proteins, potentially inhibiting or activating their functions, leading to changes in cellular behavior .

Mechanism of Action

The mechanism of action of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt involves its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid groups enhance its solubility and facilitate its interaction with aqueous environments. These interactions enable the compound to act as a fluorescent probe and a reagent in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-amino-1,3-naphthalenedisulfonic acid disodium salt with structurally related naphthalenedisulfonic acid derivatives, focusing on substituents, molecular properties, and applications.

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight Key Applications
6-Amino-1,3-naphthalenedisulfonic acid disodium salt [50976-35-7] C₁₀H₇NNa₂O₆S₂ 6-NH₂, 1- and 3-SO₃⁻Na⁺ 347.30 g/mol Nitrite detection , dyestuff intermediates
7-Amino-1,3-naphthalenedisulfonic acid [86-65-7] C₁₀H₉NO₆S₂ 7-NH₂, 1- and 3-SO₃H 303.31 g/mol Intermediate for fluorescent labeling reagents
7-Amino-1,3-naphthalenedisulfonic acid monopotassium salt [842-15-9] C₁₀H₁₀KNO₆S₂ 7-NH₂, 1- and 3-SO₃⁻K⁺ 343.41 g/mol Carbohydrate fluorescent labeling
8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt (H acid) [5460-09-3] C₁₀H₈NNaO₇S₂·H₂O 8-NH₂, 1-OH, 3- and 6-SO₃⁻Na⁺ 401.31 g/mol Azo dye synthesis (e.g., Acid Orange 10 )
1-Naphthol-3,6-disulfonic acid disodium salt [20349-39-7] C₁₀H₆Na₂O₇S₂ 1-OH, 3- and 6-SO₃⁻Na⁺ 348.25 g/mol Dye intermediate, UV absorber
4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt [16396-1A] C₁₀H₆Na₂O₇S₂ 4-OH, 2- and 7-SO₃⁻Na⁺ 348.25 g/mol Food additive purity testing

Structural and Functional Differences

Amino vs. Hydroxyl Groups: The amino group in 6-amino-1,3-naphthalenedisulfonic acid disodium salt facilitates diazotization reactions for azo dye synthesis, whereas hydroxyl-containing derivatives (e.g., H acid) enable coupling with diazonium salts to form stable dyes . Hydroxyl groups enhance water solubility but reduce thermal stability compared to amino derivatives .

Sulfonic Acid Group Positions: Derivatives with sulfonic acids at the 1,3-positions (e.g., 6-amino and 7-amino isomers) exhibit distinct reactivity profiles. For example, 7-amino-1,3-naphthalenedisulfonic acid monopotassium salt is preferred in carbohydrate labeling due to its optimal fluorescence properties .

Counterion Effects: Sodium salts (e.g., 6-amino-1,3-naphthalenedisulfonic acid disodium salt) are more water-soluble than potassium salts but may require stabilization in acidic conditions .

Key Research Findings

  • Fluorescence Applications: 6-Amino-1,3-naphthalenedisulfonic acid disodium salt demonstrates a detection limit of 0.1 µM for nitrite, outperforming 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) in sensitivity .
  • Dye Performance: H acid-based dyes (e.g., Orange G) exhibit superior color fastness compared to 1-naphthol-3,6-disulfonic acid derivatives due to the synergistic effect of amino and hydroxyl groups .

Biological Activity

6-Amino-1,3-naphthalenedisulfonic acid disodium salt (CAS No. 50976–35–7) is a chemical compound with significant biological activity due to its unique structure, which includes two sulfonic acid groups and an amino group. This configuration enhances its solubility in water and reactivity, making it useful in various applications, particularly in the fields of medicinal chemistry and dye synthesis.

  • Molecular Formula : C₁₀H₈NNa₂O₆S₂
  • Molecular Weight : Approximately 362.29 g/mol
  • Solubility : Highly soluble in water, facilitating its use in biological systems.

Antimicrobial Properties

Research indicates that 6-amino-1,3-naphthalenedisulfonic acid disodium salt exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's effectiveness is attributed to its ability to disrupt bacterial cell walls and interfere with metabolic processes.

Complement Inhibition

The compound has been studied for its potential as a complement inhibitor . Complement proteins play a crucial role in the immune response, and their dysregulation can lead to various diseases. The disodium salt form of 6-amino-1,3-naphthalenedisulfonic acid has been shown to inhibit complement activity in vitro, suggesting potential therapeutic applications in conditions like hereditary angioneurotic edema .

Dye Synthesis and Imaging Applications

6-Amino-1,3-naphthalenedisulfonic acid disodium salt is also utilized in the preparation of Cyanine dye compounds , which are important for non-invasive imaging techniques. These dyes are known for their high sensitivity and specificity, making them valuable tools in biomedical research .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of 6-amino-1,3-naphthalenedisulfonic acid disodium salt demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both bacterial strains. This finding supports the compound's potential use as an antimicrobial agent in clinical settings.

Case Study 2: Complement Activity Inhibition

In a controlled laboratory setting, researchers evaluated the impact of 6-amino-1,3-naphthalenedisulfonic acid disodium salt on complement activation pathways. The results indicated a dose-dependent inhibition of complement activity, with complete inhibition observed at concentrations above 200 µg/mL. This suggests that the compound could be developed into a therapeutic agent targeting complement-mediated diseases .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
6-Amino-1-naphthalenesulfonic acidSingle amino groupPrimarily used in dye applications
1-Naphthol-3-sulfonic acidOne sulfonic acid groupUsed as an intermediate in dye synthesis
5-Amino-1-naphthalenesulfonic acidSingle amino groupExhibits different biological activity
1-Naphthalenesulfonic acidNo amino groupsCommonly used in industrial applications

The structural uniqueness of 6-amino-1,3-naphthalenedisulfonic acid disodium salt lies in its dual functionalization with both amino and sulfonic groups at specific positions on the naphthalene ring. This configuration enhances its reactivity and applicability compared to similar compounds .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-amino-1,3-naphthalenedisulfonic acid disodium salt to minimize byproduct formation?

  • Methodology : Use controlled sulfonation conditions (e.g., oleum concentration, temperature) to reduce over-sulfonation. Monitor reaction progress via HPLC to identify intermediates like 7-amino-1,3-naphthalenedisulfonic acid (a positional isomer) . Post-synthesis, employ ion-exchange chromatography to isolate the disodium salt and remove unreacted sulfonic acid derivatives .

Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?

  • Methodology : Combine spectroscopic methods:

  • UV-Vis : Verify absorbance peaks at 220–250 nm (naphthalene backbone) and 300–320 nm (sulfonate groups) .
  • NMR : Use 1H^1H-NMR to confirm the amino group’s position (δ 6.5–7.5 ppm for aromatic protons) and sulfonate integration .
  • Mass Spectrometry : Confirm molecular ion [M–2Na]2^{2-} at m/z 251.5 (theoretical) .

Q. How can aqueous solubility challenges be addressed in experimental formulations?

  • Methodology : Adjust pH to 7–9 (sodium salt’s optimal solubility range) and use co-solvents like ethanol (≤10% v/v) to enhance dissolution. Conduct solubility assays via gravimetric analysis under varying ionic strengths .

Advanced Research Questions

Q. What strategies resolve contradictions in reported sulfonation regioselectivity for naphthalene derivatives?

  • Methodology : Perform DFT calculations to model sulfonation pathways, identifying thermodynamic favorability (e.g., 1,3 vs. 1,5 substitution). Validate with kinetic studies using 13C^{13}C-labeled sulfonating agents to track intermediate formation .

Q. How can researchers differentiate between isomeric impurities (e.g., 6-amino vs. 7-amino derivatives) in batch samples?

  • Methodology : Utilize ion-pairing RP-HPLC with a C18 column and tetrabutylammonium bromide as the ion-pairing agent. Compare retention times against synthesized reference standards .

Q. What mechanistic insights explain the compound’s fluorescence quenching in metal-ion sensing applications?

  • Methodology : Conduct Stern-Volmer analysis to calculate quenching constants (KSVK_{SV}) for metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}). Use time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching mechanisms .

Q. How does the compound’s photostability vary under UV irradiation, and what degradation pathways dominate?

  • Methodology : Expose samples to UV light (254 nm) and analyze degradation products via LC-MS/MS. Identify key intermediates (e.g., desulfonated naphthylamines) using high-resolution mass spectrometry .

Methodological Notes

  • Synthesis Optimization : Evidence suggests that sulfonation regioselectivity is sensitive to reaction stoichiometry. For reproducibility, pre-dry naphthalene precursors to avoid hydrolysis .
  • Analytical Validation : Cross-reference NMR data with structurally related compounds (e.g., 2-naphthol-3,6-disulfonic acid disodium salt) to confirm peak assignments .
  • Environmental Behavior : Studies on analogous dyes (e.g., Orange G) indicate that sulfonate groups enhance aqueous persistence; assess biodegradation via OECD 301F tests .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Amino-1,3-naphthalenedisulfonic acid disodium salt
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6-Amino-1,3-naphthalenedisulfonic acid disodium salt

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